molecular formula C21H23N5O7 B14365764 (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate CAS No. 90072-08-5

(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

Cat. No.: B14365764
CAS No.: 90072-08-5
M. Wt: 457.4 g/mol
InChI Key: LPYMGIDTTMUKRI-ROUUACIJSA-N
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Description

(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes functional groups such as methoxy, azido, hydroxy, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes:

    Formation of the (4-methoxyphenyl)methyl group: This step typically involves the reaction of 4-methoxybenzyl alcohol with a suitable protecting group to form the (4-methoxyphenyl)methyl group.

    Introduction of the azido group: The azido group can be introduced through the reaction of an appropriate precursor with sodium azide under mild conditions.

    Formation of the carbamate linkage: This step involves the reaction of the intermediate with an isocyanate derivative to form the carbamate linkage.

    Coupling of the hydroxyphenyl and oxopropan groups: The final step involves the coupling of the hydroxyphenyl and oxopropan groups through a peptide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to form an amine group.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biology, this compound is used as a probe to study enzyme activity and protein interactions. The azido group, in particular, is useful for bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems.

Medicine

In medicine, this compound has potential as a drug candidate due to its ability to interact with specific molecular targets. It is being investigated for its potential to inhibit certain enzymes and pathways involved in disease processes.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its diverse functional groups allow for the creation of polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, allowing for the selective modification of biomolecules. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate: Similar structure but with an amino group instead of an azido group.

    (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate lies in its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both azido and hydroxy groups allows for unique interactions and modifications that are not possible with similar compounds.

Properties

CAS No.

90072-08-5

Molecular Formula

C21H23N5O7

Molecular Weight

457.4 g/mol

IUPAC Name

(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C21H23N5O7/c1-32-16-8-4-14(5-9-16)12-33-21(31)24-17(10-13-2-6-15(28)7-3-13)19(29)23-18(11-27)20(30)25-26-22/h2-9,17-18,27-28H,10-12H2,1H3,(H,23,29)(H,24,31)/t17-,18-/m0/s1

InChI Key

LPYMGIDTTMUKRI-ROUUACIJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N=[N+]=[N-]

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N=[N+]=[N-]

Origin of Product

United States

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